molecular formula C17H13FN4O2 B2915363 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea CAS No. 1396714-80-9

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea

Cat. No.: B2915363
CAS No.: 1396714-80-9
M. Wt: 324.315
InChI Key: CUEDUVPWOMMZFN-UHFFFAOYSA-N
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Description

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea (CAS 1396714-80-9) is a synthetic diarylurea derivative of interest in medicinal chemistry and oncology research. This compound features a central urea moiety linked to a phenyl ring and a 2-(2-fluorophenoxy)pyrimidine group, with a molecular formula of C17H13FN4O2 and a molecular weight of 324.31 g/mol . The diarylurea scaffold is a privileged structure in drug discovery, particularly known for its potential in anticancer applications . Compounds based on this core structure have demonstrated significant in vitro antiproliferative activity against a diverse panel of human cancer cell lines, including renal cancer, melanoma, and breast cancer models . The presence of the fluorophenoxy-pyrimidine moiety is a structural feature seen in compounds investigated for kinase inhibition . Researchers are exploring such molecules as potential inhibitors of key oncogenic kinases, making them valuable tools for studying signaling pathways involved in cell proliferation and survival. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-14-8-4-5-9-15(14)24-17-19-10-13(11-20-17)22-16(23)21-12-6-2-1-3-7-12/h1-11H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEDUVPWOMMZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea with structurally related compounds from the provided evidence:

Compound Key Structural Features Molecular Weight Reported Activity/Properties Synthetic Route
This compound Pyrimidine with 2-fluorophenoxy and phenylurea substituents Calculated: ~325.3 Not explicitly reported; inferred kinase/inhibitor potential based on structural analogs Likely involves Suzuki-Miyaura coupling for pyrimidine functionalization
Example 64 () Chromenone-pyrazolopyrimidine hybrid with fluorophenyl and methyl ester groups 536.4 (M+1) Potent kinase inhibition (specific targets not disclosed); melting point 303–306°C Pd-catalyzed cross-coupling, boronic acid intermediates
Compound 66b () Pyrimidine with morpholinyl and methylurea substituents Not reported Evaluated for VAP-1/CYP inhibition; improved selectivity over morpholine-free analogs Condensation of aldehyde intermediates with methylamine in THF
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea () Urea derivative with dihydrobenzofuran and hydroxyethyl linker 298.34 No activity data; structural similarity suggests potential renal or metabolic applications Synthetic route not detailed; likely involves urea formation via isocyanate

Key Structural and Functional Differences

Pyrimidine Substitution Patterns: The target compound uses a 2-fluorophenoxy group, which enhances lipophilicity and steric bulk compared to the morpholinyl group in Compound 66b (). Morpholine derivatives often improve solubility but may reduce membrane permeability . Example 64 () incorporates a chromenone scaffold, expanding π-system interactions and likely targeting kinases with larger hydrophobic pockets .

Urea Modifications: The phenylurea in the target compound contrasts with the methylurea in Compound 66b. Phenyl groups typically increase binding affinity but may introduce metabolic instability .

Synthetic Complexity: Example 64 () requires multi-step Pd-catalyzed cross-coupling, reflecting higher synthetic complexity than the target compound’s likely route .

Biological Activity

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea is a synthetic organic compound noted for its unique structural features, which include a pyrimidine ring, a fluorophenoxy group, and a phenylurea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea, with the molecular formula C17H13FN4O2C_{17}H_{13}FN_4O_2. Its structure can be visualized as follows:

Component Structure
Pyrimidine RingPyrimidine
Fluorophenoxy GroupFluorophenoxy
Phenylurea MoietyPhenylurea

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine and phenylurea exhibit varying degrees of antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, the minimum inhibitory concentration (MIC) for related compounds was reported at approximately 250 μg/mL for several tested strains .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, it showed significant activity against human chondrosarcoma cells by inhibiting TNFα and IL-1 induced IL-6 production, with an IC50 value of 820 nM .

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

Compound Target Activity IC50 Value
1-(3-(phenyl/4-fluorophenyl) -7-imino...p38 MAPK Inhibition0.004 μM
5-Pyrazolyl-UreaAnti-inflammatory100 mg/kg (oral)
1-(2-(4-fluorophenoxy)pyrimidin-5-yl)...AntimicrobialMIC ~250 μg/mL

Case Studies

Several case studies have documented the biological effects of similar compounds. For instance, one study focused on the development of pyrazole ureas as p38 MAPK inhibitors demonstrated promising results in reducing inflammatory responses in vivo models . These findings highlight the potential therapeutic applications of compounds like this compound in treating inflammatory diseases and cancers.

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